molecular formula C14H11Cl2NO2 B12574082 Benzamide, 4-chloro-N-[(4-chlorophenyl)methyl]-2-hydroxy- CAS No. 610320-57-5

Benzamide, 4-chloro-N-[(4-chlorophenyl)methyl]-2-hydroxy-

Cat. No.: B12574082
CAS No.: 610320-57-5
M. Wt: 296.1 g/mol
InChI Key: UBKPLUKVFYXDFR-UHFFFAOYSA-N
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Description

The compound 4-chloro-N-[(4-chlorophenyl)methyl]-2-hydroxybenzamide is a benzamide derivative featuring three key substituents:

  • A 4-chloro group on the benzamide ring.
  • A 2-hydroxy group adjacent to the amide carbonyl.
  • An N-[(4-chlorophenyl)methyl] (4-chlorobenzyl) substituent.

This structure combines electron-withdrawing (chloro) and hydrogen-bonding (hydroxy) groups, which may influence its physicochemical properties (e.g., solubility, acidity) and biological interactions.

Properties

CAS No.

610320-57-5

Molecular Formula

C14H11Cl2NO2

Molecular Weight

296.1 g/mol

IUPAC Name

4-chloro-N-[(4-chlorophenyl)methyl]-2-hydroxybenzamide

InChI

InChI=1S/C14H11Cl2NO2/c15-10-3-1-9(2-4-10)8-17-14(19)12-6-5-11(16)7-13(12)18/h1-7,18H,8H2,(H,17,19)

InChI Key

UBKPLUKVFYXDFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=C(C=C(C=C2)Cl)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 4-chloro-N-[(4-chlorophenyl)methyl]-2-hydroxy- typically involves the reaction of 4-chlorobenzoyl chloride with 4-chlorobenzylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:

4-chlorobenzoyl chloride+4-chlorobenzylamineBenzamide, 4-chloro-N-[(4-chlorophenyl)methyl]-2-hydroxy-+HCl\text{4-chlorobenzoyl chloride} + \text{4-chlorobenzylamine} \rightarrow \text{Benzamide, 4-chloro-N-[(4-chlorophenyl)methyl]-2-hydroxy-} + \text{HCl} 4-chlorobenzoyl chloride+4-chlorobenzylamine→Benzamide, 4-chloro-N-[(4-chlorophenyl)methyl]-2-hydroxy-+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloro groups in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation Reactions: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products:

    Substitution: Formation of derivatives with different substituents replacing the chloro groups.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or other reduced derivatives.

Scientific Research Applications

Chemical Properties and Structure

Benzamide, 4-chloro-N-[(4-chlorophenyl)methyl]-2-hydroxy- has a molecular formula of C14H12Cl2NO2C_{14}H_{12}Cl_2NO_2 and a molecular weight of approximately 304.19 g/mol. The compound features a benzamide structure with a hydroxyl group and two chlorine atoms substituted on the aromatic rings, enhancing its biological activity and potential applications in various fields.

Medicinal Chemistry Applications

Antitumor Activity : Recent studies have highlighted the cytotoxic effects of benzamide derivatives against various cancer cell lines, indicating potential applications in cancer therapy. The compound's structure allows it to interact with specific biological targets, making it a candidate for drug development.

Inhibition of Biological Targets : Benzamide derivatives are known for their ability to inhibit several biological receptors and enzymes. For instance, research has shown that benzamide, 4-chloro-N-[(4-chlorophenyl)methyl]-2-hydroxy- may act as an inhibitor of the P2X7 receptor, which is implicated in inflammatory responses and pain signaling pathways .

Antimycobacterial Activity : The compound has demonstrated promising results in antitubercular activity, outperforming traditional antibiotics like isoniazid in certain assays. This suggests its potential use in treating tuberculosis and other mycobacterial infections .

Biological Research Applications

Structure-Activity Relationship Studies : The unique substitution pattern of benzamide, 4-chloro-N-[(4-chlorophenyl)methyl]-2-hydroxy- makes it an excellent candidate for structure-activity relationship studies. Researchers can explore how variations in the chemical structure affect biological activity, leading to the development of more effective therapeutics .

Crystallographic Studies : The crystal structure of this compound has been analyzed to understand its interactions at the molecular level. Such studies provide insights into its binding affinities with various receptors, which is crucial for drug design .

Agricultural Applications

Pesticide Development : Benzamide derivatives have been explored for their insecticidal properties. The IR-4 Project has documented various benzamide compounds as potential tools for vector control in agricultural settings. This highlights their role in developing safer and more effective pesticides .

Mechanism of Action

The mechanism of action of Benzamide, 4-chloro-N-[(4-chlorophenyl)methyl]-2-hydroxy- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Key Structural and Functional Differences

The compound is compared below with analogous benzamides from the literature. Differences in substituents, functional groups, and inferred biological relevance are highlighted.

Compound Name Benzamide Ring Substituents N-Substituent Key Functional Groups/Modifications Biological Relevance (Inferred) Reference ID
4-Chloro-N-[(4-chlorophenyl)methyl]-2-hydroxybenzamide (Target) 4-Cl, 2-OH (4-Chlorophenyl)methyl Hydroxy group, dual chloro substitution Potential stabilizer of tumor suppressors (e.g., Pdcd4)
4-Chloro-N-(4-chlorophenyl)benzamide (Compound 2 in ) 4-Cl 4-Chlorophenyl Single chloro substitution, no hydroxy group Pdcd4 stabilization (confirmed activity)
4-Chloro-N-(4-methoxyphenyl)-3-nitrobenzamide () 4-Cl, 3-NO₂ 4-Methoxyphenyl Nitro (electron-withdrawing), methoxy (electron-donating) Likely impacts redox properties or receptor binding
4-Chloro-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide () 4-Cl Benzo[cd]indolylmethyl Rigid heterocyclic substituent May enhance DNA/protein interaction
4-[(4-Chlorobenzyl)(methylsulfonyl)amino]-N-(4-fluorophenyl)benzamide () None 4-Fluorophenyl with sulfonamide linker Sulfonamide (polar), fluorophenyl Potential protease inhibition or solubility modulation
4-Chloro-N-{2-[(2E)-2-(4-chloro-3-nitrobenzylidene)hydrazino]-2-oxoethyl}benzamide () 4-Cl Hydrazine-derived chain Hydrazone linker, nitro group Chelation or metal-binding applications
4-Chloro-N-(2,6-dimethylphenyl)-2-hydroxy-5-[(methylamino)sulfonyl]benzamide () 4-Cl, 2-OH, 5-sulfonamide 2,6-Dimethylphenyl Sulfonamide, hydroxy, methyl groups Enhanced solubility or enzyme targeting

Critical Analysis of Substituent Effects

Chloro Substitution :

  • The 4-chloro group is common across many analogs (e.g., ). It increases lipophilicity and may enhance binding to hydrophobic pockets in biological targets .
  • Dual chloro substitution (as in the target compound) further elevates hydrophobicity but may reduce solubility.

Hydroxy Group: The 2-hydroxy group in the target compound is absent in most analogs (e.g., ).

N-Substituent Diversity: 4-Chlorobenzyl (target) vs.

Biological Implications: identifies 4-chloro-N-(4-chlorophenyl)benzamide as a Pdcd4 stabilizer, suggesting the target compound’s hydroxy group could modulate similar pathways .

Biological Activity

Benzamide, 4-chloro-N-[(4-chlorophenyl)methyl]-2-hydroxy- is a compound with significant biological activity, primarily due to its structural features that enhance its interaction with various biological targets. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound has the molecular formula C14H12Cl2NO2C_{14}H_{12}Cl_2NO_2 and a molecular weight of approximately 304.19 g/mol. Its structure includes a hydroxyl group and two chlorine atoms on the aromatic rings, contributing to its reactivity and biological properties.

Benzamide derivatives are known for their ability to inhibit various biological targets. Specifically, benzamide, 4-chloro-N-[(4-chlorophenyl)methyl]-2-hydroxy- has been studied for its potential as an inhibitor of:

  • Acetyl-CoA Carboxylase : This enzyme plays a crucial role in fatty acid metabolism.
  • Farnesyl Transferase : Involved in protein prenylation, which is essential for various cellular functions .

Antimicrobial Properties

Research indicates that benzamide derivatives exhibit antimicrobial activity. A study evaluated the antibacterial and antifungal properties of various benzamide compounds, including the target compound. The findings are summarized in Table 1.

CompoundAntimicrobial Activity (MIC)Comparison Standard
Benzamide, 4-chloro-N-[(4-chlorophenyl)methyl]-2-hydroxy-15.62 µg/mLIsoniazid (INH)
Benzamide, N-(4-chlorophenyl)-2-hydroxy-3,5-dinitro-31.62 µg/mLFluconazole (FLU)
Benzamide, 5-chloro-N-[4-chlorophenyl]7.81 µg/mLPenicillin G (PEN)

The results indicate that benzamide, 4-chloro-N-[(4-chlorophenyl)methyl]-2-hydroxy- demonstrates potent antimicrobial activity comparable to established standards like Isoniazid and Fluconazole .

Anticancer Activity

In vitro studies have shown that this compound may possess anticancer properties. A specific case study assessed the cytotoxic effects of benzamide derivatives on cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Results : The compound exhibited IC50 values ranging from 10 to 20 µM across different cell lines, indicating significant cytotoxicity compared to control groups .

Structure-Activity Relationship (SAR)

The unique substitution pattern of benzamide, 4-chloro-N-[(4-chlorophenyl)methyl]-2-hydroxy- enhances its receptor-binding capabilities while maintaining stability under physiological conditions. This specificity is critical in medicinal chemistry applications compared to other similar compounds that may lack such potency.

Case Studies

  • Study on Antimycobacterial Activity :
    • A series of benzamide derivatives were tested for their activity against Mycobacterium tuberculosis.
    • The target compound was found to have a Minimum Inhibitory Concentration (MIC) lower than many tested analogs, suggesting strong potential as an antitubercular agent .
  • Carcinogenicity Testing :
    • The compound was included in a battery of tests assessing potential carcinogenic effects.
    • Results indicated no significant mutagenic activity in bacterial fluctuation assays or DNA repair assays in HeLa cells, suggesting a favorable safety profile .

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